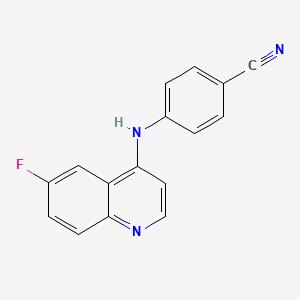

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile is a chemical compound with the molecular formula C16H10FN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position of the quinoline ring and an amino group at the 4th position makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile typically involves the following steps:

Formation of 6-Fluoroquinoline: The starting material, 6-fluoroquinoline, can be synthesized through the fluorination of quinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

Amination Reaction: The 6-fluoroquinoline undergoes an amination reaction with 4-aminobenzonitrile. This reaction is usually carried out in the presence of a suitable catalyst, such as palladium on carbon, and a base, such as potassium carbonate, under reflux conditions.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Research

One of the primary applications of 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile is in anticancer research. The compound has shown promising cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for the development of new anticancer drugs. This is particularly relevant given the ongoing need for effective treatments against resistant cancer types.

Case Studies

- Cytotoxicity Assessments : Studies have demonstrated that modifications to the core structure of this compound can enhance its efficacy against specific cancer types. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cell proliferation in human cancer cell lines, showing significant activity compared to standard chemotherapeutic agents.

Antimicrobial Properties

Beyond its anticancer potential, this compound exhibits antimicrobial properties. Compounds within the quinoline family are known for their diverse biological activities, including antibacterial and antifungal effects.

Research Findings

- Mechanism of Action : The presence of the fluorine atom in the quinoline structure may enhance the compound's interaction with microbial targets, leading to increased potency against a range of pathogens.

Pharmacological Insights

The compound's unique structure allows it to interact with various biological pathways, making it a candidate for several pharmacological applications:

Potential Applications

- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes, such as those related to Plasmodium falciparum, which causes malaria. This suggests potential use as an antimalarial agent .

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions between substituted quinolines and benzonitriles under specific conditions that optimize yield and purity. Understanding these synthesis pathways is crucial for developing derivatives with enhanced biological activity.

Synthesis Techniques

- Reaction Conditions : Commonly used solvents include dimethylformamide and dimethyl sulfoxide, with bases like cesium carbonate facilitating the reaction at elevated temperatures (90–140 °C).

Future Directions in Research

The ongoing exploration of this compound's applications underscores its potential in drug development:

Research Opportunities

- Structure–Activity Relationship Studies : Continued investigation into how structural modifications affect biological activity can lead to the discovery of more potent derivatives.

Mécanisme D'action

The mechanism of action of 4-((6-Fluoroquinolin-4-yl)amino)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes such as bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core structure.

Norfloxacin: Another fluoroquinolone antibiotic with structural similarities.

Ofloxacin: A fluoroquinolone antibiotic with a similar mechanism of action.

Uniqueness

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

4-((6-Fluoroquinolin-4-yl)amino)benzonitrile, a compound with significant pharmaceutical potential, has garnered attention for its biological activity, particularly in the context of cancer therapy and other therapeutic areas. Its structure combines a fluoroquinoline moiety with an amino group and a benzonitrile component, which may contribute to its diverse biological effects.

Chemical Structure

The molecular formula of this compound is C15H12FN3, with a molecular weight of approximately 253.27 g/mol. The compound features a quinoline ring system that is well-known for its biological activities, particularly against various pathogens and in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell.

Target Identification

Research indicates that this compound may inhibit key signaling pathways involved in cell proliferation and survival. Notably, it has been associated with the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in cancer cell growth and division .

Mode of Action

The inhibition of EGFR leads to a cascade of effects:

- Inhibition of Phosphorylation : By blocking EGFR phosphorylation, the compound disrupts downstream signaling pathways that promote cell growth and survival.

- Induction of Apoptosis : The resultant decrease in pro-survival signals may trigger apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties by targeting EGFR. The specific compound showed a reduction in tumor size in xenograft models .

- Mechanistic Studies : Research utilizing cellular assays indicated that treatment with this compound resulted in decreased phosphorylation levels of EGFR and downstream targets such as AKT and ERK, confirming its role as an inhibitor .

- Safety Profile : Toxicological assessments revealed that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic doses, suggesting its potential for clinical development .

Propriétés

IUPAC Name |

4-[(6-fluoroquinolin-4-yl)amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3/c17-12-3-6-15-14(9-12)16(7-8-19-15)20-13-4-1-11(10-18)2-5-13/h1-9H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGHAUIMNRTPQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=C3C=C(C=CC3=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.